molecular formula C19H30N2O2 B13606906 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13606906
M. Wt: 318.5 g/mol
InChI Key: FZVRIXFFTSQUQB-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl ester group at the 1-position and a 4-tert-butylphenyl substituent at the 2-position of the piperazine ring. This compound is part of a broader class of tert-butyl-protected piperazines, which are widely used in medicinal chemistry as intermediates for drug synthesis due to their stability and ease of functionalization . The tert-butyl group enhances steric protection of the piperazine nitrogen, improving stability under acidic or basic conditions, while the aromatic substituent may influence binding affinity in biological targets .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-20-11-12-21(16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3

InChI Key

FZVRIXFFTSQUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine

The initial step involves protecting one nitrogen of piperazine by reaction with di-tert-butyl dicarbonate (Boc2O) to yield piperazine-1-carboxylic acid tert-butyl ester . This step is crucial to prevent unwanted side reactions on the second nitrogen during subsequent functionalization.

  • Reaction Conditions:
    • Solvent: Dry dichloromethane (DCM)
    • Temperature: 0 °C initially, then room temperature
    • Base: Triethylamine (TEA), catalytic 4-dimethylaminopyridine (DMAP)
    • Boc2O added dropwise (1.2 equivalents)
    • Reaction time: ~30 minutes at room temperature
  • Yield: Approximately 82% (confirmed by TLC and isolated solid).

Introduction of 4-Tert-butylphenyl Group

The 4-tert-butylphenyl substituent can be introduced via nucleophilic aromatic substitution or via coupling reactions involving 4-tert-butylphenyl halides or derivatives.

  • One reported approach involves condensation of piperazine with an aromatic halide bearing the 4-tert-butyl group under elevated temperatures (40–90 °C) in aromatic hydrocarbon solvents such as toluene or xylene.
  • Alternatively, alkylation of the Boc-protected piperazine with 4-tert-butylbenzyl bromide or similar electrophiles in the presence of a base like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can be employed.
  • Reaction times typically range from 4 to 5 hours at room temperature.
  • Purification is achieved by extraction and distillation or crystallization.

Alternative One-Pot Synthesis Methods

Recent advances have demonstrated one-pot synthetic strategies combining multiple steps to improve efficiency:

  • For example, tert-butyl 4-propioloylpiperazine-1-carboxylate reacted with aryl azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to yield substituted piperazine carboxylates with high purity (>95%) and yields (90–97%).
  • Although this method is more suited for triazole-substituted derivatives, it exemplifies modern synthetic efficiency applicable to similar piperazine derivatives.

Representative Reaction Scheme and Data Table

Step Reactants & Reagents Conditions Solvent Yield (%) Notes
1 Piperazine + Di-tert-butyl dicarbonate (Boc2O) 0 °C to RT, 30 min DCM 82 TEA and DMAP catalytic bases, Boc protection
2 Boc-piperazine + 4-tert-butylbenzyl bromide RT, 4-5 h DMF 78 K2CO3 base, nucleophilic substitution
3 Purification Extraction, crystallization n-Hexane/Ethyl acetate - Final product isolated as solid

Analytical and Purification Techniques

Comparative Notes from Literature

  • The patent WO2005051933A1 describes a related process for the synthesis of piperazine-1-carboxylic acid tert-butyl esters substituted with aromatic groups, highlighting the use of aromatic hydrocarbons and palladium on carbon for reduction steps where applicable.
  • The use of aromatic solvents like toluene or xylene is preferred for condensation steps to improve solubility and reaction control.
  • The Boc protection step is a standard and high-yielding procedure, critical for selective functionalization of the piperazine ring.
  • One-pot synthesis methods, while more recent, offer promising routes for rapid generation of substituted piperazine derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can form hydrogen bonds and other interactions with biological targets, influencing their activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine-1-carboxylic acid tert-butyl ester derivatives vary primarily in their substituents, which impact physicochemical properties and applications:

Compound Name Substituent(s) Molecular Weight Key Structural Features
Target compound 2-(4-Tert-butyl-phenyl) 348.47 (calc.) Bulky tert-butylphenyl enhances lipophilicity
4-[(4-Methoxycarbonyl-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11c) 4-Methoxycarbonyl-phenyl-phenyl-methyl 410.22 Aromatic ester group; moderate polarity
4-(1-m-Tolyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (11d) 1-m-Tolyl-ethyl 304.22 Alkyl-aromatic hybrid; increased flexibility
4-(4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Carboxy-phenyl 306.36 Carboxylic acid enhances solubility in water
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester 4-Chlorophenyl ketone 377.28 Electrophilic ketone; reactive for conjugations

Key Observations :

  • Lipophilicity : The target compound’s tert-butylphenyl group increases hydrophobicity compared to polar derivatives like the 4-carboxy-phenyl analog .
  • Reactivity : Compounds with ketone (e.g., 4-[2-(4-chlorophenyl)-2-oxo-ethyl]) or ester groups (e.g., 11c) are more reactive in nucleophilic reactions than the inert tert-butyl-protected target compound .
  • Biological Activity : Aryl substituents (e.g., pyridinyl in 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate ) are common in drug intermediates, suggesting the target compound’s tert-butylphenyl group may be tailored for specific receptor interactions.
Physicochemical Properties
  • Solubility : The 4-carboxy-phenyl derivative is water-soluble due to its carboxylic acid group, whereas the target compound is likely soluble in organic solvents (e.g., DCM, toluene) .
  • Stability : Tert-butyl esters (e.g., target compound, 11c) resist hydrolysis under mild conditions, unlike methyl esters (e.g., 11c’s methoxycarbonyl group) .
  • Thermal Stability : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in 4-(3-nitropyridin-2-yl) ) may decompose at lower temperatures compared to the target compound.

Biological Activity

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 862874-74-6

The compound features a piperazine ring which is known for its versatility in drug design, often contributing to enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-(4-tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. Research indicates that compounds with piperazine moieties can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It activates apoptotic pathways, evidenced by increased caspase activity in treated cells.

A study demonstrated that derivatives similar to 2-(4-tert-butyl-phenyl)-piperazine-1-carboxylic acid exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate cytotoxicity .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. The tert-butyl ester form has shown effectiveness against both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Neuroprotective Effects

Emerging data suggest that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been observed to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures .

The biological activity of 2-(4-tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in cancer metabolism and microbial resistance.
  • Receptor Modulation : It has been suggested that this compound may act on specific receptors involved in apoptosis and inflammation .
  • Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells, particularly neurons .

Case Studies

Several studies have investigated the efficacy of piperazine derivatives:

  • Study on Cancer Cell Lines : A study published in PubMed Central reported that piperazine derivatives showed significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 25 µM .
  • Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that piperazine derivatives, including the tert-butyl ester form, exhibited promising antimicrobial activity, particularly against resistant strains .
  • Neuroprotective Study : In vitro studies indicated that the compound could reduce apoptosis in neuronal cell lines exposed to oxidative stress conditions .

Q & A

Q. What are the established synthetic routes for 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols, typically involving:
  • Step 1 : Formation of the piperazine core via condensation reactions, followed by Boc (tert-butoxycarbonyl) protection.
  • Step 2 : Functionalization of the aromatic ring using Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-tert-butyl-phenyl group .
    Critical factors include:
  • Temperature : Low temperatures (0–5°C) reduce side reactions during Boc protection .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity .
  • Purification : Column chromatography (e.g., silica gel with hexane/EtOAc) ensures high purity (>95%) .

Table 1 : Key Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Boc Protection1,1-dimethylethylamine, THF, 0°C75–8590–95
Aryl CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C60–7085–90

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies tert-butyl (δ ~1.4 ppm, singlet) and piperazine protons (δ ~3.5 ppm, multiplet). Aromatic protons (δ ~7.2–7.4 ppm) confirm phenyl substitution .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ester) validate the Boc group .
  • LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347.2) confirm molecular weight .

Table 2 : Spectroscopic Benchmarks

TechniqueKey Peaks/DataPurpose
¹³C NMR155 ppm (C=O), 80 ppm (C-O)Ester group confirmation
FT-IR1680 cm⁻¹, 1250 cm⁻¹Boc group validation

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the coupling of tert-butyl groups to the piperazine ring?

  • Methodological Answer :
  • Stoichiometry : Use a 10–20% molar excess of tert-butylating agents (e.g., Boc anhydride) to drive reactions to completion .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates Boc protection by acting as a nucleophilic catalyst .

Q. How to resolve discrepancies in NMR spectral data when analyzing tert-butyl-substituted piperazine derivatives?

  • Methodological Answer :
  • Impurity Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between diastereomers or regioisomers .
  • Deuterated Solvents : Ensure complete dissolution in CDCl₃ or DMSO-d₆ to avoid splitting from residual protons .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve conformational equilibria in the piperazine ring .

Q. What methodologies assess the compound's interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
  • In Vitro Assays : Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity for GPCRs or kinases .
  • Molecular Docking : Software (e.g., AutoDock Vina) models interactions with active sites, guided by X-ray crystallography data .
  • PROTAC Applications : The Boc-protected piperazine serves as a linker in PROTACs, enabling targeted protein degradation (e.g., via E3 ligase recruitment) .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Methodological Answer :
  • Temperature : Store at 0–8°C in airtight containers to prevent hydrolysis of the ester group .
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation.
  • Inert Atmosphere : Use nitrogen or argon to avoid oxidation of the piperazine ring .

Contradictions and Data Gaps

  • Synthetic Yield Variability : reports 45–60% yields for similar compounds, while cites >95% purity post-purification. This discrepancy highlights the need for optimized workup protocols .
  • Biological Activity : While suggests PROTAC utility, no direct evidence exists for the compound’s efficacy in vivo. Further pharmacokinetic studies are required .

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